N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide
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Overview
Description
N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclohexyl group, a triazole ring, and a hydroxypyrrolidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.
Synthesis of the triazole ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Construction of the hydroxypyrrolidine moiety: This step involves the formation of the pyrrolidine ring, which can be achieved through a series of reactions including amination and cyclization.
Final coupling: The final step involves coupling the cyanocyclohexyl group, the triazole ring, and the hydroxypyrrolidine moiety through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine moiety can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting cellular processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide
- N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide
Uniqueness
N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide is unique due to the presence of the ethyl group on the triazole ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(3-ethyl-1H-1,2,4-triazol-5-yl)-4-hydroxypyrrolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2/c1-2-14-19-16(22-21-14)13-8-12(24)9-23(13)10-15(25)20-17(11-18)6-4-3-5-7-17/h12-13,24H,2-10H2,1H3,(H,20,25)(H,19,21,22)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSGPRWUIBKSGU-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)C2CC(CN2CC(=O)NC3(CCCCC3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=N1)[C@@H]2C[C@H](CN2CC(=O)NC3(CCCCC3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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